2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid, trans: is a boron-containing compound that features a cyclopropane ring. This compound is of interest due to its potential applications in organic synthesis and medicinal chemistry. The presence of the boron atom in the structure allows for unique reactivity, making it a valuable intermediate in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid, trans typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazo compounds and transition metal catalysts.
Introduction of the Boron Moiety: The boron-containing group, tetramethyl-1,3,2-dioxaborolane, can be introduced via borylation reactions. This often involves the use of boron reagents like bis(pinacolato)diboron in the presence of a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid, trans would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the boron atom is oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.
Substitution: The boron moiety can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are often used for substitution involving the boron group.
Major Products
Oxidation: Boronic acids or borates.
Reduction: Alcohols or other reduced derivatives.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand or catalyst in various chemical reactions.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery and development.
Bioconjugation: It can be used to attach boron-containing groups to biomolecules for imaging or therapeutic purposes.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid, trans exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, making it useful in catalysis and bioconjugation. The cyclopropane ring provides rigidity and stability to the molecule, enhancing its reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopropane-1-carboxylic acid derivatives: These compounds share the cyclopropane ring but lack the boron moiety.
Boronic acids: These compounds contain the boron atom but do not have the cyclopropane ring.
Uniqueness
The combination of the cyclopropane ring and the boron-containing group in rac-(1R,2R)-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid, trans makes it unique. This dual functionality allows for a wide range of chemical reactions and applications that are not possible with either component alone.
Properties
IUPAC Name |
2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BO4/c1-9(2)10(3,4)15-11(14-9)7-5-6(7)8(12)13/h6-7H,5H2,1-4H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJABIMANCDOSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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